Diethyl sebacate

Catalog No.
S525410
CAS No.
110-40-7
M.F
C14H26O4
M. Wt
258.35 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl sebacate

CAS Number

110-40-7

Product Name

Diethyl sebacate

IUPAC Name

diethyl decanedioate

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

InChI

InChI=1S/C14H26O4/c1-3-17-13(15)11-9-7-5-6-8-10-12-14(16)18-4-2/h3-12H2,1-2H3

InChI Key

ONKUXPIBXRRIDU-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCCCCCC(=O)OCC

Solubility

3.10e-04 M
0.08 mg/mL at 20 °C
miscible in alcohol, ether, other organic solvents, most fixed oils; insoluble in wate

Synonyms

Decanedioic acid, diethyl ester; Decanedioic acid 1,10-diethyl ester; NSC 8911, Sebacic acid diethyl ester; Diethyl sebacate.

Canonical SMILES

CCOC(=O)CCCCCCCCC(=O)OCC

Description

The exact mass of the compound Diethyl sebacate is 258.1831 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.10e-04 m0.08 mg/ml at 20 °c0.08 mg/ml at 20 °cmiscible in alcohol, ether, other organic solvents, most fixed oils; insoluble in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8911. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Decanoic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Biocompatible Material

Due to its low toxicity and good biocompatibility, DES is being explored for use in biomedical applications. Studies have shown its potential as a plasticizer in drug delivery systems and as a component in implants.

  • In drug delivery, DES can be used to modify the properties of polymers used in nanoparticles or microcapsules for drug encapsulation. This can help control the release rate of the drug and improve its targeting to specific tissues [].
  • Research suggests DES may be suitable for the development of biocompatible implants due to its minimal tissue irritation and good stability in physiological environments [].

Research Solvent

DES is a valuable solvent in scientific research due to its non-polar nature and high boiling point. This makes it suitable for dissolving a wide range of organic compounds and performing reactions at elevated temperatures.

  • Researchers utilize DES for the synthesis of various organic molecules, including pharmaceuticals, dyes, and other functional materials [].
  • Its ability to dissolve polymers makes it useful in studies related to polymer science and engineering [].

Molecular Structure Analysis

DES possesses a linear structure with two ethyl ester groups (C2H5OCO) attached to the terminal ends of a sebacate chain (C8H16O4). The sebacate chain consists of ten carbon atoms (C10) with a carboxylic acid group (COOH) at each end []. This structure provides DES with several key features:

  • Flexibility: The long, aliphatic chain allows for flexibility in the molecule [].
  • Hydrophobic character: The ethyl ester groups contribute to the hydrophobic nature of DES, making it less soluble in water [].
  • Potential for functionalization: The presence of ester groups allows for further chemical modifications to tailor DES properties for specific applications [].

Chemical Reactions Analysis

Synthesis

DES can be synthesized through the esterification reaction between sebacic acid and ethanol. The reaction is typically catalyzed by an acid, such as sulfuric acid.

Balanced Chemical Equation:

C10H16O4 (sebacic acid) + 2C2H5OH (ethanol) → C14H26O4 (DES) + 2H2O (water)

Decomposition

DES can undergo hydrolysis under acidic or basic conditions, breaking down back into sebacic acid and ethanol [].

Other Reactions

DES can participate in various other reactions depending on the research application. For instance, it can be used as a plasticizer by reacting with polymers to improve their flexibility [].

Note

Specific reaction conditions and detailed mechanisms may vary depending on the research context.


Physical And Chemical Properties Analysis

  • Melting point: -43 °C []
  • Boiling point: 296 °C [] (may decompose at high temperatures)
  • Solubility: Slightly soluble in water (around 0.1 g/L at 25 °C) []. Soluble in organic solvents like ethanol, acetone, and chloroform [].
  • Density: 0.95 g/cm³ []
  • Viscosity: 8.5 mPa·s at 25 °C []
  • Stability: Relatively stable under ambient conditions. Can hydrolyze under acidic or basic conditions [].

Mechanism of Action (if applicable)

The mechanism of action of DES depends on the specific research application. Here are two potential examples:

  • Plasticizer: DES interacts with polymer chains, reducing intermolecular forces and increasing chain mobility, ultimately leading to increased flexibility of the polymer material [].
  • Solvent: DES can solubilize various organic compounds due to its combination of hydrophobic and hydrophilic moieties in its structure [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid
colourless to yellow liquid with faint but pleasant winey-fruity odour resembling that of quince and melon

XLogP3

3.5

Exact Mass

258.1831

Boiling Point

305.0 °C

Density

d15 0.96
0.960-0.965

Appearance

Solid powder

Melting Point

5.0 °C
Mp 5 °
5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I41B9FJK6V

GHS Hazard Statements

Aggregated GHS information provided by 1456 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 37 of 1456 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 1419 of 1456 companies with hazard statement code(s):;
H411 (97.32%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.08e-04 mmHg

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

110-40-7

Wikipedia

Diethyl sebacate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Emollient

General Manufacturing Information

Decanedioic acid, 1,10-diethyl ester: ACTIVE

Dates

Modify: 2023-08-15
1: Ławniczak Ł, Marecik R. Comparison of metalworking fluids biodegradation efficiency by autochthonous and environmental communities. J Environ Manage. 2019 Feb 15;232:625-635. doi: 10.1016/j.jenvman.2018.11.132. Epub 2018 Dec 6. PubMed PMID: 30530272.
2: Mohamad OAA, Li L, Ma JB, Hatab S, Xu L, Guo JW, Rasulov BA, Liu YH, Hedlund BP, Li WJ. Evaluation of the Antimicrobial Activity of Endophytic Bacterial Populations From Chinese Traditional Medicinal Plant Licorice and Characterization of the Bioactive Secondary Metabolites Produced by Bacillus atrophaeus Against Verticillium dahliae. Front Microbiol. 2018 May 9;9:924. doi: 10.3389/fmicb.2018.00924. eCollection 2018. PubMed PMID: 29867835; PubMed Central PMCID: PMC5954123.
3: Takeuchi M, Kishino S, Park SB, Kitamura N, Watanabe H, Saika A, Hibi M, Yokozeki K, Ogawa J. Production of dicarboxylic acids from novel unsaturated fatty acids by laccase-catalyzed oxidative cleavage. Biosci Biotechnol Biochem. 2016 Nov;80(11):2132-2137. doi: 10.1080/09168451.2016.1200457. Epub 2016 Jun 27. PubMed PMID: 27352072.
4: Liang WJ, Xu HB, Yang CY, Geng CA, Zhang Xue-mei, Chen JJ. [Chemical constituents of Lepidium meyenii]. Zhongguo Zhong Yao Za Zhi. 2015 Dec;40(23):4531-5. Chinese. PubMed PMID: 27141659.
5: Worzakowska M. Microwave-Assisted Synthesis of Cinnamyl Long Chain Aroma Esters. Molecules. 2015 Jun 8;20(6):10594-603. doi: 10.3390/molecules200610594. PubMed PMID: 26060921; PubMed Central PMCID: PMC6272307.
6: Pemmaraju B, Agarwal HK, Oh D, Buckheit KW, Buckheit RW Jr, Tiwari R, Parang K. Synthesis and Biological Evaluation of 5'-O-Dicarboxylic Fatty Acyl Monoester Derivatives of Anti-HIV Nucleoside Reverse Transcriptase Inhibitors. Tetrahedron Lett. 2014 Mar 19;55(12):1983-1986. PubMed PMID: 24791029; PubMed Central PMCID: PMC4001930.
7: Han S, Karłowicz-Bodalska K, Potaczek P, Wójcik A, Ozimek L, Szura D, Musiał W. Identification of unknown impurity of azelaic acid in liposomal formulation assessed by HPLC-ELSD, GC-FID, and GC-MS. AAPS PharmSciTech. 2014 Feb;15(1):111-20. doi: 10.1208/s12249-013-0038-y. Epub 2013 Oct 29. PubMed PMID: 24166667; PubMed Central PMCID: PMC3909152.
8: Nagpal S. The role of BCNU polymer wafers (Gliadel) in the treatment of malignant glioma. Neurosurg Clin N Am. 2012 Apr;23(2):289-95, ix. doi: 10.1016/j.nec.2012.01.004. Epub 2012 Feb 18. Review. PubMed PMID: 22440872.
9: Jaw TS, Chen SH, Wang YM, Hsu JS, Kuo YT, Chiu YY, Tsai KB, Hsieh TJ, Liu GC. Comparison of Gd-Bz-TTDA, Gd-EOB-DTPA, and Gd-BOPTA for dynamic MR imaging of the liver in rat models. Kaohsiung J Med Sci. 2012 Mar;28(3):130-7. doi: 10.1016/j.kjms.2011.10.017. Epub 2012 Jan 20. PubMed PMID: 22385605.
10: Ulmer S, Spalek K, Nabavi A, Schultka S, Mehdorn HM, Kesari S, Dörner L. Temporal changes in magnetic resonance imaging characteristics of Gliadel wafers and of the adjacent brain parenchyma. Neuro Oncol. 2012 Apr;14(4):482-90. doi: 10.1093/neuonc/nos003. Epub 2012 Feb 8. PubMed PMID: 22319220; PubMed Central PMCID: PMC3309854.
11: Wolinsky JB, Colson YL, Grinstaff MW. Local drug delivery strategies for cancer treatment: gels, nanoparticles, polymeric films, rods, and wafers. J Control Release. 2012 Apr 10;159(1):14-26. doi: 10.1016/j.jconrel.2011.11.031. Epub 2011 Dec 1. Review. PubMed PMID: 22154931; PubMed Central PMCID: PMC3878823.
12: Salmaggi A, Duri S, Silvani A, Gaviani P, Milanesi I, Casali C, Di Meco F. Loco-regional treatments in first-diagnosis glioblastoma: literature review on association between Stupp protocol and Gliadel. Neurol Sci. 2011 Nov;32 Suppl 2:S241-5. doi: 10.1007/s10072-011-0797-8. Review. PubMed PMID: 21983866.
13: Muntasser H, Liaquat I, Barlow A, Whittle I. Gliadel wafers acting as a lattice for bacterial growth: a case illustration. Acta Neurochir (Wien). 2011 Oct;153(10):2099-100. doi: 10.1007/s00701-011-1087-1. Epub 2011 Jul 29. PubMed PMID: 21800107.
14: Arrieta-Baez D, Cruz-Carrillo M, Gómez-Patiño MB, Zepeda-Vallejo LG. Derivatives of 10,16-dihydroxyhexadecanoic acid isolated from tomato (Solanum lycopersicum) as potential material for aliphatic polyesters. Molecules. 2011 Jun 15;16(6):4923-36. doi: 10.3390/molecules16064923. PubMed PMID: 21677605; PubMed Central PMCID: PMC6264701.
15: Salvati M, D'elia A, Frati A, Brogna C, Santoro A, Delfini R. Safety and feasibility of the adjunct of local chemotherapy with biodegradable carmustine (BCNU) wafers to the standard multimodal approach to high grade gliomas at first diagnosis. J Neurosurg Sci. 2011 Mar;55(1):1-6. PubMed PMID: 21464805.
16: Hart MG, Grant R, Garside R, Rogers G, Somerville M, Stein K. Chemotherapy wafers for high grade glioma. Cochrane Database Syst Rev. 2011 Mar 16;(3):CD007294. doi: 10.1002/14651858.CD007294.pub2. Review. PubMed PMID: 21412902; PubMed Central PMCID: PMC6457755.
17: Dixit S, Hingorani M, Achawal S, Scott I. The sequential use of carmustine wafers (Gliadel®) and post-operative radiotherapy with concomitant temozolomide followed by adjuvant temozolomide: a clinical review. Br J Neurosurg. 2011 Aug;25(4):459-69. doi: 10.3109/02688697.2010.550342. Epub 2011 Feb 23. Review. PubMed PMID: 21344976.
18: Dörner L, Ulmer S, Rohr A, Mehdorn HM, Nabavi A. Space-occupying cyst development in the resection cavity of malignant gliomas following Gliadel® implantation--incidence, therapeutic strategies, and outcome. J Clin Neurosci. 2011 Mar;18(3):347-51. doi: 10.1016/j.jocn.2010.05.036. Epub 2011 Jan 14. PubMed PMID: 21237660.
19: O'Brien D, Cotter M, Lim CH, Sattar MT, Smyth E, Fitzpatrick F. Candida parapsilosis meningitis associated with Gliadel (BCNU) wafer implants. Br J Neurosurg. 2011 Apr;25(2):289-91. doi: 10.3109/02688697.2010.534202. Epub 2010 Dec 15. PubMed PMID: 21158511.
20: Su Q, Zhao A, Peng H, Zhou S. Preparation and characterization of biodegradable electrospun polyanhydride nano/microfibers. J Nanosci Nanotechnol. 2010 Oct;10(10):6369-75. PubMed PMID: 21137732.

Explore Compound Types